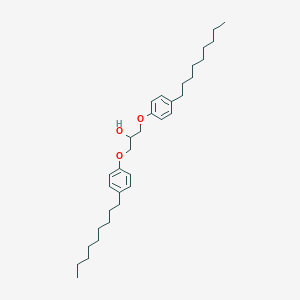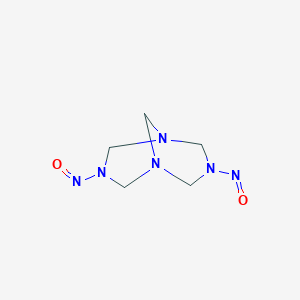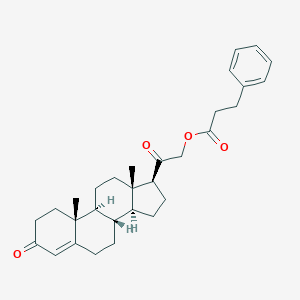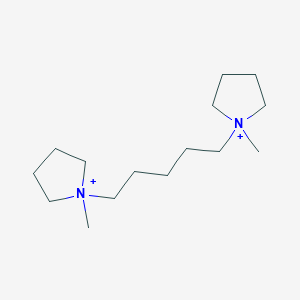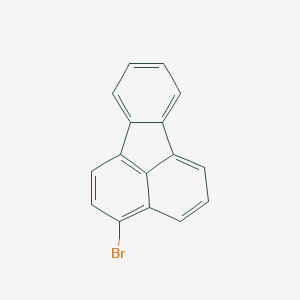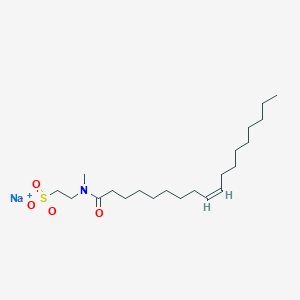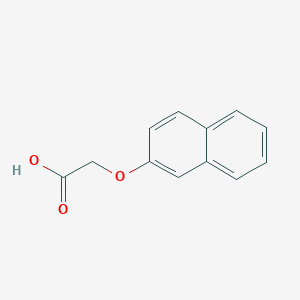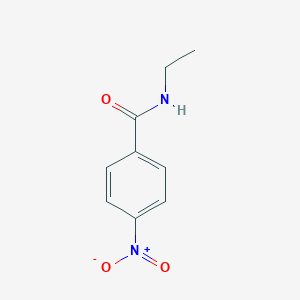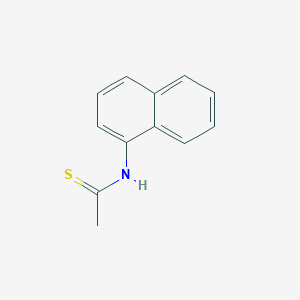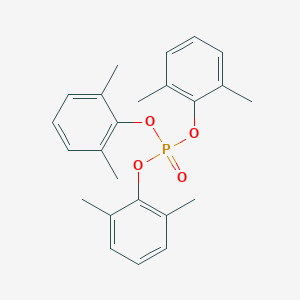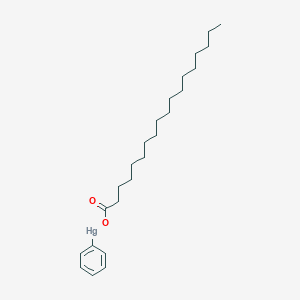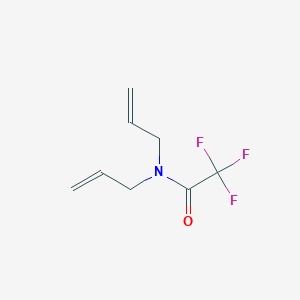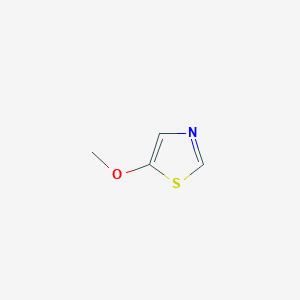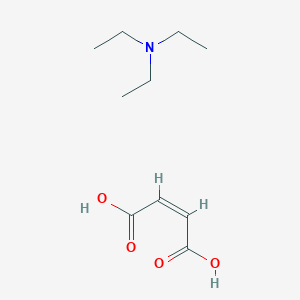
(Triethylammonium) maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Triethylammonium) maleate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a salt of maleic acid and triethylamine, commonly used as a reactant in organic synthesis reactions.
Aplicaciones Científicas De Investigación
(Triethylammonium) maleate has been extensively used in scientific research due to its unique properties and potential applications. It is commonly used as a reactant in organic synthesis reactions, particularly in the synthesis of maleic acid derivatives. It has also been used as a catalyst in various chemical reactions, including the synthesis of chiral compounds.
Mecanismo De Acción
The mechanism of action of (Triethylammonium) maleate is not well understood. However, it is believed to act as a Lewis acid catalyst, facilitating the reaction between maleic acid and other reactants.
Biochemical and physiological effects:
This compound is not known to have any significant biochemical or physiological effects. However, it should be handled with care as it is a toxic compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (Triethylammonium) maleate in lab experiments has several advantages. It is a readily available and inexpensive compound that can be easily synthesized. It is also a stable compound that can be stored for extended periods without significant degradation. However, it has some limitations, including its toxicity and limited solubility in some solvents.
Direcciones Futuras
There are several potential future directions for research on (Triethylammonium) maleate. One possible direction is to investigate its potential as a catalyst in the synthesis of other organic compounds. Another potential direction is to study its potential as a chiral catalyst for enantioselective reactions. Additionally, further research could be conducted to better understand its mechanism of action and potential applications in other fields such as medicine and materials science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used as a reactant in organic synthesis reactions and as a catalyst in various chemical reactions. While its mechanism of action is not well understood, it has several advantages and limitations for lab experiments. There are also several potential future directions for research on this compound, which could lead to new discoveries and applications in various fields.
Métodos De Síntesis
The synthesis of (Triethylammonium) maleate involves the reaction between maleic acid and triethylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction results in the formation of a white crystalline solid, which can be purified by recrystallization.
Propiedades
Número CAS |
1069-58-5 |
|---|---|
Fórmula molecular |
C10H19NO4 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C4H4O4/c1-4-7(5-2)6-3;5-3(6)1-2-4(7)8/h4-6H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
BGBNXIKULUCCOO-BTJKTKAUSA-N |
SMILES isomérico |
CCN(CC)CC.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN(CC)CC.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCN(CC)CC.C(=CC(=O)O)C(=O)O |
Otros números CAS |
1069-58-5 |
Números CAS relacionados |
121-44-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



